molecular formula C13H19NO3S B2458917 Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate CAS No. 477567-29-6

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate

Cat. No.: B2458917
CAS No.: 477567-29-6
M. Wt: 269.36
InChI Key: NSKDSNXRFHPZNK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

The synthesis of a compound involves understanding the reactions needed to create it from readily available starting materials. This would involve a detailed step-by-step process, including the conditions and reagents used for each step .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanism of these reactions, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-methyl-5-pivalamidothiophene-2-carboxylate is a compound that can be involved in various chemical reactions due to its functional groups and structural features. For instance, a related compound, ethyl 2-methylthiophene-3-carboxylate, was prepared through a safe and efficient process, highlighting the potential for scalable synthesis of thiophene derivatives, which could extend to compounds like this compound (Kogami & Watanabe, 2011). These thiophene derivatives are important in various fields, including materials science and pharmaceuticals, due to their unique chemical properties.

Catalysis and Reaction Mechanisms

Compounds with structures similar to this compound are often used in catalytic processes. For example, certain thiophene derivatives have been employed in intramolecular Pd-catalyzed functionalization, demonstrating their utility in complex organic synthesis and the potential for creating a wide array of chemical structures (Ladd, Belouin, & Charette, 2016). This showcases the role of such compounds in facilitating chemical transformations, which could be relevant for this compound in synthetic chemistry applications.

Material Science and Electronic Applications

Thiophene derivatives, including those related to this compound, find applications in material science, particularly in the synthesis of conductive polymers. Poly(3,4-ethylenedioxythiophene) (PEDOT), a well-known conductive polymer, has been extensively studied for its potential in organic electronic, photovoltaic, and thermoelectric applications. The synthesis and characterization of PEDOT derivatives involve understanding the electronic and geometric structures of thiophene-based polymers, which could be influenced by substituents similar to those in this compound (Kim & Brédas, 2008). This highlights the importance of thiophene derivatives in developing advanced materials with tailored properties.

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. This information can often be found in material safety data sheets .

Properties

IUPAC Name

ethyl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-6-17-11(15)10-8(2)7-9(18-10)14-12(16)13(3,4)5/h7H,6H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKDSNXRFHPZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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